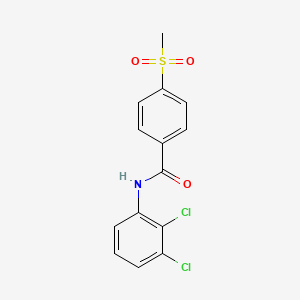

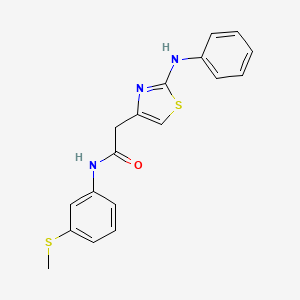

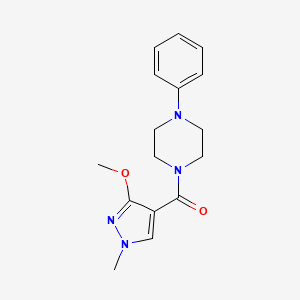

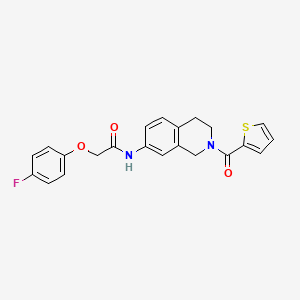

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-phenylpiperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-phenylpiperazin-1-yl)methanone” is a complex organic molecule that contains a pyrazole ring and a piperazine ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Piperazines are a class of organic compounds containing a six-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring and the piperazine ring are likely to be the key structural features of this compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrazole ring and the piperazine ring are likely to be involved in its reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure. For example, the presence of the pyrazole ring and the piperazine ring could influence its solubility, melting point, and boiling point .Scientific Research Applications

Antifungal and Antimicrobial Activity

Research into novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, including structures similar to the specified compound, has demonstrated promising effects in antifungal activities. Substituents such as 4-chlorophenyl, 4-tert-butylphenyl, 4-fluorophenyl, and 3-methoxyphenyl enhance the antifungal potency of these compounds (Lv et al., 2013). Additionally, some derivatives have shown significant antimicrobial activities, comparable to standard drugs like ciprofloxacin and fluconazole, with methoxy group-containing compounds displaying heightened activity (Kumar et al., 2012).

Chemical Analysis Techniques

The compound's structural analogs have been analyzed using high-performance liquid chromatography (HPLC), particularly in studies involving dithiolthiones. This includes determining retention characteristics and detecting compounds in the nanogram range (Masoud & Bueding, 1983).

Structural Analysis and Synthesis

Investigations into the structure and synthesis of similar compounds, such as isomorphous structures obeying the chlorine-methyl (Cl-Me) exchange rule, have contributed to a deeper understanding of their chemical behaviors and potential applications in various fields, including pharmaceuticals and materials science (Swamy et al., 2013).

Biological Evaluations and Anticancer Activity

Novel pyrazoline incorporated isoxazole derivatives have been synthesized and characterized, with one specific compound showing potent anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231. This highlights the potential therapeutic applications of such molecules in cancer treatment (Radhika et al., 2020).

Corrosion Inhibition

Derivatives of pyrazole have been investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solution, demonstrating significant potential to protect metals from corrosion, which is crucial for industrial applications (Yadav et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-18-12-14(15(17-18)22-2)16(21)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDQTAULRPPLTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-phenylpiperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

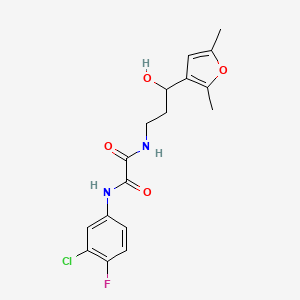

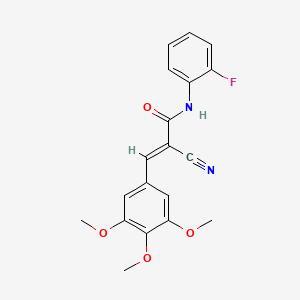

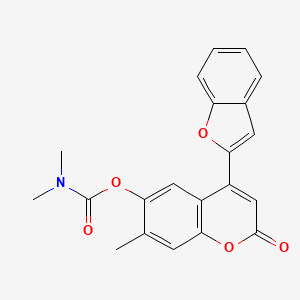

![ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654077.png)

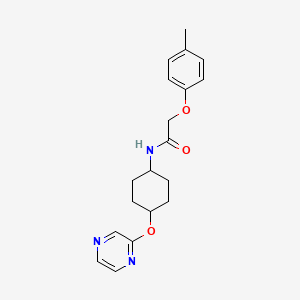

![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2654085.png)

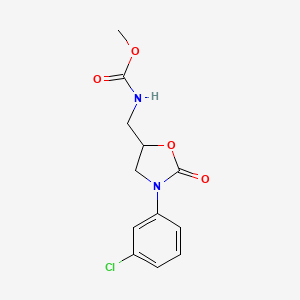

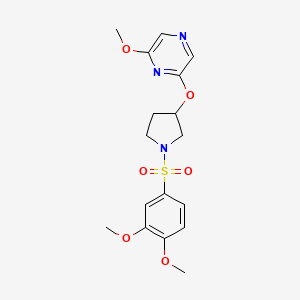

![3-Fluorosulfonyloxy-5-[methyl-(1-methyl-2-oxopyrrolidin-3-yl)carbamoyl]pyridine](/img/structure/B2654087.png)